tert-Butyl 3-oxocyclobutanecarboxylate tert-Butyl 3-oxocyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.: 145549-76-4
VCID: VC21280781
InChI: InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1CC(=O)C1
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

tert-Butyl 3-oxocyclobutanecarboxylate

CAS No.: 145549-76-4

Cat. No.: VC21280781

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-oxocyclobutanecarboxylate - 145549-76-4

Specification

CAS No. 145549-76-4
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name tert-butyl 3-oxocyclobutane-1-carboxylate
Standard InChI InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3
Standard InChI Key JINYZTGTQXDUQR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CC(=O)C1
Canonical SMILES CC(C)(C)OC(=O)C1CC(=O)C1

Introduction

Chemical Structure and Identification

Tert-butyl 3-oxocyclobutanecarboxylate (CAS Number 145549-76-4) features a strained four-membered cyclobutane ring with a ketone functionality at the 3-position and a tert-butyloxycarbonyl group at position 1. This structural arrangement contributes to its unique chemical behavior and reactivity profile.

Structural Information

The compound has a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.206 g/mol . Its structure can be represented through various notational systems:

Notation TypeRepresentation
SMILESCC(C)(C)OC(=O)C1CC(=O)C1
InChIInChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3
InChIKeyJINYZTGTQXDUQR-UHFFFAOYSA-N

The compound contains three oxygen atoms: one in the ketone functional group and two in the ester functionality. The tert-butyl group provides steric hindrance, which influences the compound's chemical behavior and stability under various reaction conditions.

Physical Properties

The physical properties of tert-butyl 3-oxocyclobutanecarboxylate are summarized in the following table:

PropertyValue
Molecular Weight170.206 g/mol
Density1.1±0.1 g/cm³
Boiling Point230.4±33.0 °C at 760 mmHg
Flash Point93.4±25.4 °C

These physical properties indicate that the compound is a liquid at room temperature with moderate volatility .

Spectroscopic Data

Mass spectrometry data shows various adduct formations with predicted collision cross-section values:

Adductm/zPredicted CCS (Ų)
[M+H]⁺171.10158138.8
[M+Na]⁺193.08352143.8
[M+NH₄]⁺188.12812141.8
[M+K]⁺209.05746142.0
[M-H]⁻169.08702135.3
[M+Na-2H]⁻191.06897139.5
[M]⁺170.09375137.1
[M]⁻170.09485137.1

These spectroscopic values are essential for analytical identification and characterization of the compound in research settings .

Synthesis Methods

Tert-butyl 3-oxocyclobutanecarboxylate can be prepared through various synthetic routes, with different approaches optimized for laboratory and industrial settings.

Laboratory Synthesis

In laboratory settings, tert-butyl 3-oxocyclobutanecarboxylate can be synthesized through the reaction of cyclobutanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.

The reaction pathway involves nucleophilic addition to the carbonyl group, followed by elimination to form the ester linkage. The base (triethylamine) serves to neutralize the hydrochloric acid formed during the reaction, preventing degradation of sensitive reaction components.

Industrial Production

Industrial production methods for tert-butyl 3-oxocyclobutanecarboxylate generally scale up the laboratory procedures but incorporate process optimizations to enhance efficiency and yield. These optimizations may include continuous flow processing, specialized catalysts, and refined purification protocols to achieve higher purity standards required for commercial applications.

Chemical Reactivity

The chemical reactivity of tert-butyl 3-oxocyclobutanecarboxylate is dominated by its functional groups: the ketone (oxo group) and the tert-butyl ester. These functional groups enable the compound to participate in various chemical transformations.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the cyclobutane ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions can lead to ring-opening products and the formation of corresponding carboxylic acids.

Reduction Reactions

Reduction of tert-butyl 3-oxocyclobutanecarboxylate can occur at both the ketone and ester functionalities, depending on the reducing agent employed. Selective reduction of the ketone group can be achieved using sodium borohydride (NaBH₄), while more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups to form alcohols.

Condensation Reactions

The compound serves as a key reagent in forming carbon-carbon bonds, facilitating the synthesis of larger molecular frameworks. The ketone group can participate in aldol-type condensations, while the ester group can undergo transesterification or aminolysis reactions to form amides.

Substitution Reactions

The tert-butyl group in the ester functionality can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. This reaction is often facilitated by acid catalysis, which protonates the carbonyl oxygen and enhances the leaving group ability of the tert-butoxy group.

Applications in Organic Synthesis

Tert-butyl 3-oxocyclobutanecarboxylate has found significant applications in organic synthesis due to its unique structural features and reactivity profile.

Building Block for Complex Molecules

The compound serves as a versatile building block for the synthesis of complex molecules. The cyclobutane ring provides a rigid structural element, while the ketone and ester functionalities offer sites for further chemical modifications. This makes it valuable in the construction of pharmaceutically relevant compounds and other fine chemicals.

Protecting Group Chemistry

The tert-butyl ester functionality acts as a protecting group for carboxylic acids. This protection is particularly useful in multi-step synthesis where selective reactions are required. The tert-butyl group can be selectively removed under acidic conditions without affecting other functional groups, making it a valuable tool in complex synthesis strategies.

Medicinal Chemistry Applications

In medicinal chemistry, tert-butyl 3-oxocyclobutanecarboxylate and its derivatives have been explored for their potential biological activities. The cyclobutane ring provides a unique spatial arrangement of substituents, which can influence binding interactions with biological targets.

Comparison with Related Compounds

Structural Comparisons

The presence of the oxo group at position 3 in tert-butyl 3-oxocyclobutanecarboxylate versus the tert-butyl group in 3-tert-butylcyclobutane-1-carboxylic acid results in different electronic distributions and steric profiles. These differences influence their respective reactivities and applications.

Reactivity Differences

While both compounds contain a cyclobutane ring system, the different functional groups lead to divergent chemical behaviors. The ketone functionality in tert-butyl 3-oxocyclobutanecarboxylate provides an additional reactive site for nucleophilic additions and condensation reactions, which is absent in 3-tert-butylcyclobutane-1-carboxylic acid.

Analytical Methods for Identification

Various analytical techniques can be employed to identify and characterize tert-butyl 3-oxocyclobutanecarboxylate in research and quality control settings.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the separation and quantification of tert-butyl 3-oxocyclobutanecarboxylate. These techniques allow for the determination of purity and the detection of impurities or degradation products.

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information. Mass spectrometry offers precise molecular weight determination and fragmentation patterns, which serve as fingerprints for identification .

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